1,2,6,7-Tetrathiecane

Description

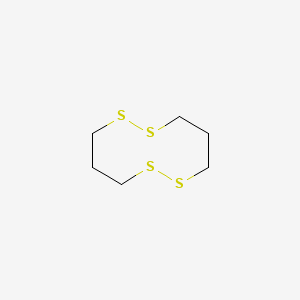

1,2,6,7-Tetrathiecane (CAS No. 6573-59-7) is a cyclic thioether compound characterized by a four-sulfur-atom-containing macrocyclic structure.

Properties

CAS No. |

6573-59-7 |

|---|---|

Molecular Formula |

C6H12S4 |

Molecular Weight |

212.4 g/mol |

IUPAC Name |

1,2,6,7-tetrathiecane |

InChI |

InChI=1S/C6H12S4/c1-3-7-9-5-2-6-10-8-4-1/h1-6H2 |

InChI Key |

FKUFBOYVKKRORW-UHFFFAOYSA-N |

Canonical SMILES |

C1CSSCCCSSC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,6,7-Tetrathiecane can be synthesized through several methods. One common approach involves the reaction of 1,2-dichloroethane with sodium sulfide under controlled conditions. The reaction typically proceeds as follows: [ \text{ClCH}_2\text{CH}_2\text{Cl} + 2 \text{Na}_2\text{S} \rightarrow \text{C}6\text{H}{12}\text{S}_4 + 2 \text{NaCl} ]

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1,2,6,7-Tetrathiecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other sulfur derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,2,6,7-Tetrathiecane has found applications in various scientific research fields:

Chemistry: It is used as a precursor for synthesizing other sulfur-containing compounds.

Biology: Studies have explored its potential as a bioactive molecule with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2,6,7-Tetrathiecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atoms in its structure play a crucial role in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2,6,7-Tetrathiecane and analogous sulfur-containing compounds:

| Compound Name | CAS Number | Structure Type | Number of Sulfur Atoms | Key Features |

|---|---|---|---|---|

| This compound | 6573-59-7 | Cyclic | 4 | Macrocyclic thioether with four S atoms |

| Dipropyl Disulfide | 629-19-6 | Linear | 2 | Linear disulfide (S–S bond) |

| Ethyl Propyl Disulphide | 30453-31-7 | Linear | 2 | Mixed alkyl disulfide |

| Methyl Propyl Disulfide | 2179-60-4 | Linear | 2 | Short-chain disulfide |

| 1,2,6,7,11,12-Hexathiacyclopentadecane | 745827-11-6 | Cyclic | 6 | Larger macrocycle with six S atoms |

Key Observations:

Structural Complexity: this compound’s cyclic structure distinguishes it from linear disulfides (e.g., Dipropyl Disulfide) . Cyclic thioethers exhibit enhanced conformational rigidity, which may influence their reactivity and applications in catalysis or polymer chemistry.

Sulfur Content and Reactivity: Linear disulfides (e.g., Ethyl Propyl Disulphide) are simpler in structure and more prone to redox reactions due to the labile S–S bond. In contrast, cyclic thioethers like this compound may exhibit greater stability under oxidative conditions . The number of sulfur atoms directly impacts electronic properties. For instance, macrocycles with higher sulfur density (e.g., hexathia derivatives) could serve as better electron donors in coordination complexes .

Functional Applications: Linear disulfides are commonly used in flavoring agents and organic synthesis, whereas cyclic thioethers are explored for specialized applications, such as ion transport or nanomaterials .

Research Findings and Limitations

- This implies that sulfur arrangement in thioethers may similarly affect their environmental persistence.

- Data Gaps: Detailed physicochemical properties (e.g., solubility, melting point) of this compound are absent in the provided evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.